REACTION_CXSMILES
|
C([O:3][P:4]([C:9]([C:12]1[C:21]([Br:22])=[CH:20][C:19]2[C:14](=[CH:15][C:16]([C:23]#[N:24])=[CH:17][CH:18]=2)[CH:13]=1)([F:11])[F:10])(=[O:8])[O:5]CC)C>ClCCl.C[Si](Br)(C)C>[Br:22][C:21]1[C:12]([C:9]([P:4](=[O:3])([OH:8])[OH:5])([F:10])[F:11])=[CH:13][C:14]2[C:19]([CH:20]=1)=[CH:18][CH:17]=[C:16]([C:23]#[N:24])[CH:15]=2
|
Name
|
diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
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Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C(F)(F)C1=CC2=CC(=CC=C2C=C1Br)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C[Si](C)(C)Br
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 20 mL of methanol
|
Type
|
ADDITION
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Details
|
Ammonia (30%) was then added
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Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated and co-evaporated with methanol (3×)
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Type
|
WASH
|
Details
|
The solid residue was washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=CC(=CC=C2C1)C#N)C(F)(F)P(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |